molecular formula C11H12Cl2INO2 B13873238 tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate CAS No. 835595-19-2

tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate

Cat. No.: B13873238
CAS No.: 835595-19-2
M. Wt: 388.03 g/mol
InChI Key: NWPCQJCGQLFHGM-UHFFFAOYSA-N
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Description

tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate: is a chemical compound with the molecular formula C11H12Cl2INO2 and a molecular weight of 388.03 g/mol . It is a derivative of carbamic acid and is characterized by the presence of tert-butyl, dichloro, and iodo substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate typically involves the reaction of 4,5-dichloro-2-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: The compound is studied for its potential biological activities. It is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the substituents. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison: tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate is unique due to the presence of both dichloro and iodo substituents on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the electronic and steric effects of the substituents .

Properties

CAS No.

835595-19-2

Molecular Formula

C11H12Cl2INO2

Molecular Weight

388.03 g/mol

IUPAC Name

tert-butyl N-(4,5-dichloro-2-iodophenyl)carbamate

InChI

InChI=1S/C11H12Cl2INO2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,1-3H3,(H,15,16)

InChI Key

NWPCQJCGQLFHGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1I)Cl)Cl

Origin of Product

United States

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